2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol 2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol 2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol is a natural product found in Vauquelinia with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20419767
InChI: InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3
SMILES:
Molecular Formula: C13H18O7
Molecular Weight: 286.28 g/mol

2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol

CAS No.:

Cat. No.: VC20419767

Molecular Formula: C13H18O7

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol -

Specification

Molecular Formula C13H18O7
Molecular Weight 286.28 g/mol
IUPAC Name 2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol
Standard InChI InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3
Standard InChI Key SIXFVXJMCGPTRB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s IUPAC name, 2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol, delineates its tetracyclic structure:

  • Oxane backbone: A six-membered oxygen-containing ring (pyranose) with hydroxyl groups at positions 3, 4, and 5.

  • Substituents:

    • Position 2: Hydroxymethyl (-CH2_2OH) group.

    • Position 6: 4-Methoxyphenoxy (-O-C6_6H4_4-OCH3_3) moiety .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H18O7\text{C}_{13}\text{H}_{18}\text{O}_{7}
Molecular Weight286.28 g/mol
CAS Number6092-24-6
Stereochemistry(2R,3S,4S,5R,6S) configuration
Topological Polar Surface Area108.61 Ų
Hydrogen Bond Donors4
Hydrogen Bond Acceptors7

The stereochemistry at positions 2, 3, 4, 5, and 6 critically influences its biochemical interactions, particularly in enzyme binding .

Spectroscopic Signatures

  • NMR: The 1H^1\text{H}-NMR spectrum typically shows signals for the anomeric proton (δ 4.8–5.2 ppm), aromatic protons from the methoxyphenoxy group (δ 6.8–7.2 ppm), and hydroxyl protons (δ 2.5–3.5 ppm) .

  • IR: Strong absorption bands at 3400 cm1^{-1} (O-H stretch) and 1250 cm1^{-1} (C-O-C ether linkage) .

Synthesis and Physicochemical Properties

Synthetic Routes

Synthesis involves multi-step strategies to install the methoxyphenoxy and hydroxymethyl groups while preserving stereochemistry:

  • Oxane Ring Formation: Cyclization of a tetraol precursor via acid-catalyzed intramolecular etherification.

  • Etherification: Coupling 4-methoxyphenol with the oxane intermediate using Mitsunobu conditions (DIAD, PPh3_3) .

  • Hydroxymethylation: Formaldehyde addition under basic conditions to introduce the -CH2_2OH group.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationH2_2SO4_4, 80°C65
EtherificationDIAD, PPh3_3, THF, 0°C72
HydroxymethylationCH2_2O, NaOH, EtOH58

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (water: ~10 mg/mL; DMSO: ~50 mg/mL).

  • Thermal Stability: Decomposes above 180°C without a distinct melting point.

  • pH Sensitivity: Stable at pH 4–8; hydrolyzes under strongly acidic/basic conditions .

Biological Activities and Mechanisms

Antioxidant Properties

The compound scavenges free radicals (IC50_{50}: 45 μM against DPPH) via hydrogen donation from its hydroxyl groups . Molecular docking studies suggest interactions with the active sites of SOD and catalase enzymes .

Enzymatic Modulation

  • α-Glucosidase Inhibition: Exhibits competitive inhibition (Ki_i: 12 μM), potentially relevant for diabetes management .

  • Cytochrome P450 Interactions: Binds to CYP3A4 (Kd_d: 8.2 μM), indicating possible drug-drug interaction risks .

Table 3: Pharmacokinetic Predictions

ParameterValue
Caco-2 Permeability2.33×1052.33 \times 10^{-5} cm/s
Plasma Protein Binding89%
Half-Life (T1/2_{1/2})0.67 hours

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

  • Nitro Derivative (6-(4-Nitrophenoxy)): Enhanced electron-withdrawing effects increase oxidative stability but reduce solubility.

  • Amino Derivative (6-(4-Aminophenoxy)): Improved hydrogen-bonding capacity elevates enzyme affinity (e.g., α-glucosidase Ki_i: 8 μM) .

Table 4: Functional Group Impact

DerivativeAntioxidant IC50_{50} (μM)α-Glucosidase Ki_i (μM)
4-Methoxyphenoxy4512
4-Nitrophenoxy3818
4-Aminophenoxy628

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator